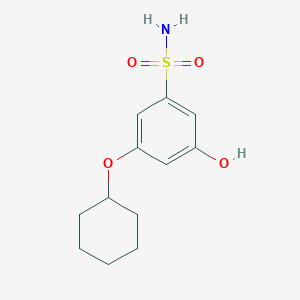
3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is an organic compound that features a cyclohexyloxy group attached to a benzene ring, which is further substituted with a hydroxyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzenesulfonic acid derivatives.
Reduction: Formation of cyclohexyloxybenzenesulfonamide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexyloxy)-4-hydroxybenzenesulfonamide
- 3-(Cyclohexyloxy)-5-methoxybenzenesulfonamide
- 3-(Cyclohexyloxy)-5-aminobenzenesulfonamide
Uniqueness
3-(Cyclohexyloxy)-5-hydroxybenzenesulfonamide is unique due to the presence of both a hydroxyl group and a sulfonamide group on the benzene ring, which imparts distinct chemical and biological properties. The cyclohexyloxy group further enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
3-cyclohexyloxy-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c13-18(15,16)12-7-9(14)6-11(8-12)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H2,13,15,16) |
InChI Key |
KCCDVSKGCLXYAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















